Chemical Scaffold Differentiation: Small-Molecule Advantage for CNS Penetration
SSTR4 agonist 4 is a non-peptidic small molecule (MW 326.44 g/mol, C19H26N4O) . This is in stark contrast to peptidic agonists like Consomatin Fj1 (MW 1165.44 g/mol, 11-amino acid peptide) and the endogenous ligand Somatostatin-14 (MW 1638 g/mol) . The lower molecular weight and favorable physicochemical properties of small molecules are predictive of superior blood-brain barrier (BBB) penetration, a critical attribute for targeting SSTR4 in CNS-mediated conditions. While direct BBB permeability data for SSTR4 agonist 4 is not yet published, this structural advantage is a fundamental principle in medicinal chemistry and a key differentiator from peptide-based alternatives, which are largely peripherally restricted.
| Evidence Dimension | Molecular Weight and Predicted BBB Penetration |
|---|---|
| Target Compound Data | MW 326.44 g/mol (Small molecule) |
| Comparator Or Baseline | Consomatin Fj1 (Peptide): MW 1165.44 g/mol; Somatostatin-14 (Peptide): MW 1638 g/mol |
| Quantified Difference | SSTR4 agonist 4 is 3.6-fold and 5.0-fold lower in molecular weight, respectively. |
| Conditions | In silico physicochemical analysis / medicinal chemistry principles |
Why This Matters
This informs procurement for studies targeting CNS pain pathways or Alzheimer's disease pathology, where peptide agonists are unlikely to reach the target site at sufficient concentrations.
